

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Dihydrobenzofurans

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Compound of Interest		
Compound Name:	Dihydrobenzofuran	
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Introduction

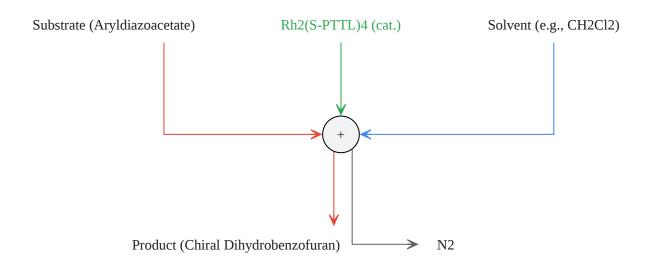
Chiral 2,3-dihydrobenzofurans are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium catalysis has emerged as a powerful tool for the asymmetric construction of these valuable heterocyclic compounds, offering high levels of stereocontrol and efficiency. This document provides detailed application notes and experimental protocols for two prominent rhodium-catalyzed methods for the asymmetric synthesis of chiral dihydrobenzofurans: Rh(II)-catalyzed intramolecular C-H insertion and Rh(III)-catalyzed [3+2] annulation via C-H activation.

Method 1: Enantioselective Intramolecular C-H Insertion of Aryldiazoacetates Catalyzed by Dirhodium(II) Complexes

This method relies on the in situ generation of a rhodium carbene from an aryldiazoacetate precursor, which then undergoes an intramolecular C-H insertion to form the **dihydrobenzofuran** ring. The choice of chiral ligands on the dirhodium(II) catalyst is crucial for achieving high enantioselectivity.



General Reaction Scheme



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Caption: General scheme for Rh(II)-catalyzed C-H insertion.

Experimental Protocol: Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans

Materials:

- Aryldiazoacetate substrate
- Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh2(S-PTTL)4
- Dichloromethane (CH2Cl2), anhydrous
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography



Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add the aryldiazoacetate substrate (0.2 mmol, 1.0 equiv).
- Dissolve the substrate in anhydrous CH₂Cl₂ (2.0 mL).
- Add the chiral dirhodium(II) catalyst, Rh₂(S-PTTL)₄ (0.002 mmol, 1.0 mol %), to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the diazo compound and the evolution of nitrogen gas.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield the chiral cis-2,3-disubstituted dihydrobenzofuran.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary



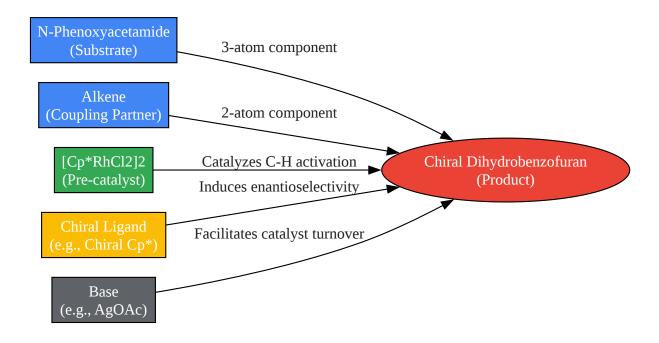
Entry	Substrate (Aryl Group)	Catalyst (mol %)	Yield (%)	ee (%)
1	Phenyl	Rh ₂ (S-PTTL) ₄ (1.0)	95	92
2	4-Methoxyphenyl	Rh ₂ (S-PTTL) ₄ (1.0)	93	94
3	4-Chlorophenyl	Rh ₂ (S-PTTL) ₄ (1.0)	96	90
4	2-Naphthyl	Rh ₂ (S-PTTL) ₄ (1.0)	88	91
5	3-Thienyl	Rh ₂ (S-PTTL) ₄ (1.0)	85	88

Method 2: Rhodium(III)-Catalyzed Asymmetric [3+2] Annulation of N-Phenoxyacetamides with Alkenes

This redox-neutral method involves the C-H activation of N-phenoxyacetamides, which then act as a three-atom component in a [3+2] annulation with an alkene. A chiral cyclopentadienyl (Cp*) rhodium(III) complex is often employed to induce asymmetry.[1]

Logical Relationship of Reaction Components





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Caption: Interplay of components in Rh(III)-catalyzed annulation.

Experimental Protocol: Synthesis of 2,3-Disubstituted Dihydrobenzofurans

Materials:

- N-Phenoxyacetamide substrate
- Alkene (e.g., styrene)
- [Cp*RhCl2]2
- Chiral ligand (if using a custom chiral Cp* ligand)
- Silver acetate (AgOAc)
- Methanol (MeOH)



- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- In a sealed tube, combine the N-phenoxyacetamide (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol %), and AgOAc (0.1 mmol, 1.0 equiv).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous MeOH (1.0 mL) via syringe.
- Seal the tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction for 12-24 hours. Monitor the reaction by TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a
 pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired dihydrobenzofuran product.
- Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

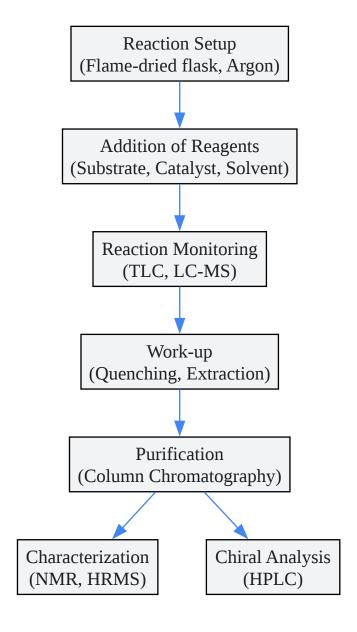


Entry	N- Phenoxyaceta mide	Alkene	Yield (%)	ee (%)
1	Phenyl	Styrene	85	95
2	4-Methylphenyl	Styrene	88	96
3	4-Fluorophenyl	4-Methylstyrene	82	93
4	Phenyl	Norbornene	92	>99
5	3,5- Dimethylphenyl	1-Hexene	75	90

General Experimental Workflow

The following diagram outlines a typical workflow for the rhodium-catalyzed synthesis and analysis of chiral **dihydrobenzofurans**.





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References

1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]







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